![molecular formula C14H9Cl2FN4 B5652826 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole](/img/structure/B5652826.png)
2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including compounds similar to 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, typically involves cyclization reactions with different precursors. Although specific synthesis details for this compound were not found, related studies provide insights into the methods used for synthesizing tetrazole derivatives. For example, a hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole has been discovered, which involves a reaction of 4′-methylbiphenyl-2-carbonitrile with sodium azide under specific conditions (Wang, Cai, & Xiong, 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which is essentially planar. X-ray crystallography studies on similar compounds reveal the orientation and conformation of various substituents around the tetrazole core. For instance, the structures of related tetrazole compounds have been determined using X-ray crystallography, highlighting the planarity of the tetrazole rings and the orientations of aryl rings (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazoles are known for participating in various chemical reactions due to their reactive nitrogen atoms. While specific reactions for 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole are not detailed in the available literature, general properties of tetrazoles include their ability to act as ligands in coordination chemistry and their reactivity towards nucleophiles and electrophiles. Studies on related compounds demonstrate the reactivity and potential for forming coordination polymers (Sun et al., 2013).
Physical Properties Analysis
Tetrazole derivatives exhibit various physical properties depending on their substituents. These can include solubility in different solvents, melting points, and crystalline structures. For instance, the hydrothermal synthesis of certain tetrazole compounds reveals information about their crystalline forms and purity (Wang, Cai, & Xiong, 2013).
Chemical Properties Analysis
The chemical properties of tetrazoles are largely influenced by the tetrazole ring. This ring imparts a degree of aromaticity and reactivity, which can be manipulated through various substitutions. The chemical behavior of these compounds in biological systems or as part of larger molecules can be inferred from molecular docking studies, which predict how these molecules might interact with biological targets (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN4/c15-12-6-1-9(7-13(12)16)8-21-19-14(18-20-21)10-2-4-11(17)5-3-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQGDHITKVSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.